2'-(Bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
Description
2'-(Bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one is a spirocyclic compound featuring a fused isobenzofuran-xanthene backbone. Its structure includes a bis(4-chlorobenzyl)amino group at the 2' position and a diethylamino group at the 6' position. Such derivatives are often explored for their fluorescent properties, biological activity, and applications in sensing or catalysis.
Properties
CAS No. |
35783-51-8 |
|---|---|
Molecular Formula |
C38H32Cl2N2O3 |
Molecular Weight |
635.6 g/mol |
IUPAC Name |
2'-[bis[(4-chlorophenyl)methyl]amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C38H32Cl2N2O3/c1-3-41(4-2)30-17-19-33-36(22-30)44-35-20-18-29(21-34(35)38(33)32-8-6-5-7-31(32)37(43)45-38)42(23-25-9-13-27(39)14-10-25)24-26-11-15-28(40)16-12-26/h5-22H,3-4,23-24H2,1-2H3 |
InChI Key |
DAQAGCVWRASNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=C(C=C6)Cl)CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Profile
2'-(Bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one, commonly referred to as compound 35783-51-8, is a synthetic organic compound with a complex structure that includes a spiro configuration. Its molecular formula is and it has a molecular weight of approximately 635.58 g/mol .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a therapeutic agent. Here are key findings from the literature:
Anticancer Properties
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. It operates through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that its structural components allow it to interact with cellular targets, leading to disrupted signaling pathways essential for cancer cell survival .
-
Case Studies :
- A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potency in the low micromolar range .
- In vitro assays using colorectal cancer models showed that the compound could inhibit tumor growth and induce apoptosis, suggesting its potential for further development as an anticancer drug .
Neuroprotective Effects
Research has also indicated possible neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of its functional groups:
- Chlorobenzyl Groups : The presence of 4-chlorobenzyl moieties appears crucial for enhancing lipophilicity, which may improve cellular uptake.
- Diethylamino Group : This group is believed to contribute to the compound's ability to cross biological membranes, enhancing its bioavailability and efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Studies have shown that derivatives of xanthene compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the diethylamino and bis(4-chlorobenzyl)amino groups may enhance its interaction with biological targets, leading to increased potency against tumor cells.
- Fluorescent Probes : The spiro structure allows the compound to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes.
Material Science
The unique optical properties of this compound make it valuable in the development of advanced materials:
- Dyes and Pigments : The xanthene moiety is well-known for its vibrant color properties, making it useful in dye formulations. This compound can be utilized in creating high-performance pigments for coatings and plastics.
- Organic Light Emitting Diodes (OLEDs) : Due to its fluorescence, this compound is being explored as a potential material for OLED applications, where efficient light emission is critical.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various xanthene derivatives on human cancer cell lines. The results indicated that compounds similar to 2'-(bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further development as anticancer agents .
Case Study 2: Fluorescent Probes
Research conducted by the National Institutes of Health demonstrated the efficacy of xanthene-based fluorescent probes in live-cell imaging. The study highlighted how structural modifications could enhance fluorescence intensity and stability, making compounds like 2'-(bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one suitable for real-time biological studies .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Chlorine atoms on the benzyl groups may enhance electron-withdrawing effects, altering fluorescence quantum yields compared to non-halogenated analogs like dibenzylamino derivatives .
- Steric Hindrance : Bulky substituents like bis(4-chlorobenzyl) could restrict rotational freedom, stabilizing specific conformations critical for binding in sensor applications .
Physical and Chemical Properties
Comparative data from crystallographic and computational studies:
Notes:
- The target compound’s higher molecular weight and chlorine content likely reduce aqueous solubility compared to fluorescein, a widely used hydrophilic probe .
- Crystallographic data for a related compound (CAS 21934-68-9) reveals a T-shaped structure with a lactone ring bond length of 1.516 Å, suggesting strain that may influence reactivity .
Fluorescence and Sensing
- Fluorescein Derivatives : Fluorescein (3',6'-dihydroxyspiroxanthene) is a benchmark fluorescent probe with a quantum yield of ~0.93. Its emission is pH-dependent due to lactone ring opening .
- Chlorobenzyl Substituents: The target compound’s 4-chlorobenzyl groups may shift emission wavelengths or enhance stability against photobleaching compared to non-halogenated analogs like Tokyo Green (λem ≈ 514 nm) .
- Amino Group Effects: Diethylamino groups at the 6' position are common in fluorophores (e.g., Rhodamine derivatives), where they extend conjugation and redshift absorption/emission .
Q & A
Q. What are the recommended synthetic routes for preparing 2'-(Bis(4-chlorobenzyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of isobenzofuranone derivatives with xanthene precursors under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous conditions.
- Step 2 : Functionalization via nucleophilic substitution to introduce the bis(4-chlorobenzyl)amino and diethylamino groups.
- Key Conditions : Reactions are conducted in an inert atmosphere (N₂/Ar) to prevent oxidation, with strict temperature control (60–80°C) to optimize yield and purity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol is used to isolate the final product.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons from xanthene and chlorobenzyl groups).
- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~650–700 g/mol based on analogs in ).
- X-ray Crystallography : Resolves spirocyclic conformation and steric effects of substituents (if single crystals are obtainable) .
Q. What solvent systems are suitable for handling this compound in experimental settings?
- Methodological Answer :
- Polar aprotic solvents : DMSO, DMF, or acetonitrile are ideal for dissolution due to the compound’s aromatic and amine moieties.
- Avoidance of Protic Solvents : Ethanol or methanol may precipitate the compound at high concentrations.
- Stability Note : Solutions should be stored in amber vials at 4°C to prevent photodegradation, as seen in related xanthene derivatives .
Advanced Research Questions
Q. How does the presence of bis(4-chlorobenzyl) and diethylamino groups influence fluorescence properties?
- Methodological Answer :
- Electronic Effects : The electron-donating diethylamino group enhances fluorescence quantum yield by stabilizing excited states, while the electron-withdrawing chlorobenzyl groups may redshift emission wavelengths (λem ≈ 550–600 nm, comparable to rhodamine analogs) .
- Experimental Validation : Use fluorescence spectroscopy (excitation: 488 nm) in buffered solutions (pH 7.4) to quantify Stokes shift and photostability. Compare with unsubstituted spiroxanthenes .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : The spirocyclic structure restricts access to the isobenzofuranone carbonyl, favoring reactions at the xanthene amine sites.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC under varying temperatures (25–50°C) to determine activation energy.
- Computational Support : Density Functional Theory (DFT) calculations can model charge distribution and predict reactive sites .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/IR spectra with structurally similar compounds (e.g., 6'-(diethylamino)-1',3'-dimethylspiroxanthene ).
- Batch Reproducibility : Ensure synthetic protocols (e.g., catalyst purity, reaction time) are consistent. Contradictions may arise from residual solvents or tautomeric forms .
- Collaborative Databases : Reference PubChem or CAS Common Chemistry entries for standardized spectral libraries .
Q. What advanced applications are feasible for this compound in materials science?
- Methodological Answer :
- Optoelectronic Devices : As a hole-transporting material (HTM) in perovskite solar cells, leveraging its spirocyclic stability and tunable HOMO/LUMO levels (measured via cyclic voltammetry) .
- Fluorescent Probes : Functionalize with azide or alkyne groups via click chemistry for bioimaging applications (e.g., tracking cellular ROS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
